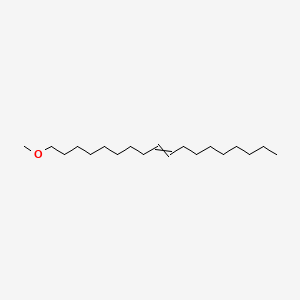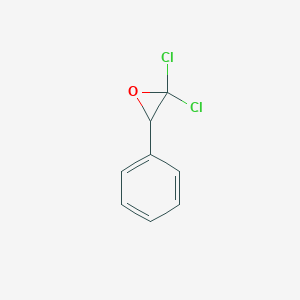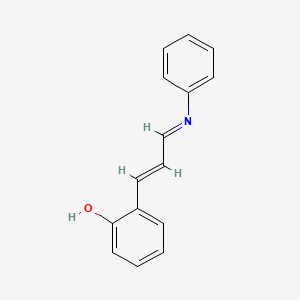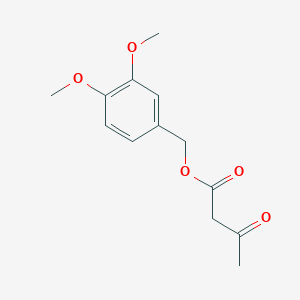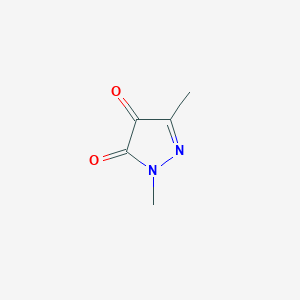
1H-Pyrazole-4,5-dione, 1,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-4,5-dione, 1,3-dimethyl-: is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its two methyl groups attached to the nitrogen atoms at positions 1 and 3, and carbonyl groups at positions 4 and 5. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-4,5-dione, 1,3-dimethyl- can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For instance, the reaction of acetylacetone with hydrazine hydrate under reflux conditions yields 3,5-dimethylpyrazole . Another method includes the oxidation of pyrazoline intermediates formed from the condensation of ketones, aldehydes, and hydrazine monohydrochloride .
Industrial Production Methods: Industrial production of pyrazoles often employs eco-friendly methodologies, including heterogeneous catalytic systems, ligand-free systems, and microwave-assisted reactions. These methods offer high yields, selectivity, and functional group tolerance .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrazole-4,5-dione, 1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: Pyrazoles can be oxidized to form pyrazole carboxylic acids or other derivatives.
Reduction: Reduction reactions can convert pyrazoles to pyrazolines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or bromine (Br₂) are commonly used oxidizing agents.
Reduction: Hydrazine hydrate (N₂H₄·H₂O) is often used for reduction reactions.
Substitution: Aryl halides and copper powder are used for N-arylation reactions.
Major Products:
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazolines.
Substitution: N-arylpyrazoles.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole-4,5-dione, 1,3-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals, dyes, and materials science.
Wirkmechanismus
The mechanism of action of 1H-Pyrazole-4,5-dione, 1,3-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate signaling pathways by affecting the levels of second messengers such as cyclic AMP (cAMP) .
Vergleich Mit ähnlichen Verbindungen
3,5-Dimethylpyrazole: Similar in structure but lacks the carbonyl groups at positions 4 and 5.
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of the dione structure.
Pyrazolidine: A fully saturated analogue of pyrazole with two non-adjacent nitrogen atoms.
Uniqueness: 1H-Pyrazole-4,5-dione, 1,3-dimethyl- is unique due to its dione structure, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives .
Eigenschaften
CAS-Nummer |
51942-09-7 |
|---|---|
Molekularformel |
C5H6N2O2 |
Molekulargewicht |
126.11 g/mol |
IUPAC-Name |
2,5-dimethylpyrazole-3,4-dione |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(8)5(9)7(2)6-3/h1-2H3 |
InChI-Schlüssel |
RQALBYQIKYNNIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=O)C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


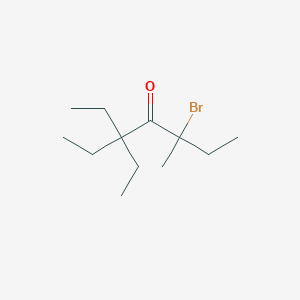
![Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]-](/img/structure/B14638794.png)
![N-{[4-(Dimethylamino)phenyl]methylidene}sulfuric diamide](/img/structure/B14638802.png)
![[2,2-dimethyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14638807.png)
![Pentyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14638811.png)
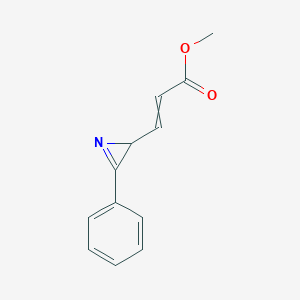
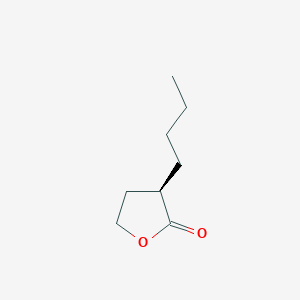
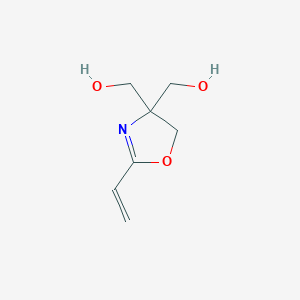
![Hexane, 1-[(chloromethyl)thio]-](/img/structure/B14638842.png)
